molecular formula C26H27N5O2 B2931832 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide CAS No. 1797729-27-1

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B2931832
CAS No.: 1797729-27-1
M. Wt: 441.535
InChI Key: FAVLENTYEBOPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide ( 1797729-27-1) is a synthetic organic compound with a molecular formula of C26H27N5O2 and a molecular weight of 441.5 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in medicinal chemistry due to its hybrid molecular architecture, which incorporates two pharmacologically active moieties: an indole ring and a piperidine-4-carboxamide core. The indole scaffold is a privileged structure in drug discovery and is present in numerous biologically active molecules and approved drugs . Indole derivatives are extensively studied for a wide range of activities, including antidepressant potential as serotonin reuptake inhibitors and 5-HT receptor ligands , as well as anti-inflammatory, anticancer, and antimicrobial properties . The piperidine-4-carboxamide group is another prominent pharmacophore found in compounds with diverse biological activities. For instance, piperidine-4-carboxamide derivatives have been developed as potent antagonists for various targets, demonstrating the versatility of this structural motif in designing therapeutic agents . The combination of these key subunits into a single molecule suggests potential for interaction with multiple enzyme and receptor systems, making it a valuable chemical probe for high-throughput screening, lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery. Researchers can explore its potential application in developing new interventions for central nervous system disorders, among other therapeutic areas. This product is provided for Research Use Only and is not for human, veterinary, or household use.

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-18-7-8-23(33-2)21(15-18)29-26(32)20-9-12-30(13-10-20)24-16-25(28-17-27-24)31-14-11-19-5-3-4-6-22(19)31/h3-8,11,14-17,20H,9-10,12-13H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVLENTYEBOPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a complex organic compound that integrates both indole and pyrimidine moieties, known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The compound can be represented with the following structural formula:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The indole moiety facilitates binding to specific targets, while the pyrimidine ring may interact with nucleic acids, influencing cellular processes such as:

  • Inhibition of viral replication
  • Induction of apoptosis in cancer cells
  • Antimicrobial effects

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReference
Anticancer Induces apoptosis in various cancer cell lines; potential as an FGFR1 inhibitor. In vitro studies showed IC50 values ranging from 15 nM to 642 nM for different cancer types.
Antiviral Exhibits significant antiviral properties by inhibiting viral replication mechanisms.
Anti-inflammatory Shows potential in reducing inflammation markers; related compounds have demonstrated COX-2 inhibition with IC50 values comparable to established drugs like celecoxib.
Antimicrobial Demonstrated effectiveness against various bacterial strains, indicating broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound and its derivatives in various biological contexts:

  • Anticancer Activity : A study focused on the compound's ability to inhibit FGFR1, showing promising results in reducing tumor growth in xenograft models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indole and pyrimidine rings significantly enhanced potency.
  • Antiviral Properties : Research indicated that derivatives of this compound effectively inhibited viral replication in cell cultures, with specific mechanisms involving interference with viral entry and replication processes.
  • Anti-inflammatory Effects : Compounds similar to this one have been evaluated for their ability to suppress COX enzymes, demonstrating significant anti-inflammatory effects in animal models.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with several piperidine-4-carboxamide derivatives, differing primarily in substituents on the pyrimidine ring and the carboxamide side chain. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target/Application Reference
1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide (Target) C27H28N6O2 468.56 6-(1H-Indol-1-yl)pyrimidin-4-yl; 2-methoxy-5-methylphenyl carboxamide Not explicitly stated (structural analog)
1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide C26H27N5O2 441.5 6-(1H-Indol-1-yl)pyrimidin-4-yl; 2-methoxybenzyl carboxamide GPR52 agonists (implied from )
Capivasertib (AZD5363) C21H30ClN7O3 488.0 Pyrrolo[2,3-d]pyrimidin-4-yl; 4-chlorophenyl; 3-hydroxypropyl carboxamide AKT kinase inhibitor (cancer therapy)
N-(1,1-Dimethylethyl)-1-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-2-pyridinyl]-4-piperidinyl]-1H-imidazole-5-carboxamide (WNK463) C21H24F3N7O2 463.46 Trifluoromethyl-oxadiazole; tert-butyl carboxamide WNK kinase inhibitor (hypertension)
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide C20H20N10O 416.4 6-(1H-imidazol-1-yl)pyrimidin-4-yl; 4-(1H-tetrazol-1-yl)phenyl carboxamide Not stated (potential kinase modulation)

Key Observations

Structural Variations and Pharmacological Implications: The indole-pyrimidine core (common in the target compound and ) is associated with GPR52 agonism, which modulates psychostimulant behavior. Capivasertib (AZD5363) highlights the role of carboxamide modifications in kinase selectivity; its 4-chlorophenyl and pyrrolopyrimidine groups confer specificity for AKT over related kinases.

Physicochemical Properties :

  • The target compound’s higher molecular weight (468.56 vs. 416.4 in ) suggests reduced solubility, a common challenge for indole-containing derivatives.
  • WNK463 ’s trifluoromethyl-oxadiazole moiety improves metabolic stability compared to indole-based analogs.

Therapeutic Potential: GPR52 agonists (e.g., compounds) are explored for neuropsychiatric disorders, while kinase inhibitors like capivasertib and WNK463 target oncology and cardiovascular diseases. The absence of explicit biological data for the target compound underscores the need for further profiling to elucidate its mechanism.

Q & A

Q. What synthetic strategies are commonly employed to construct the piperidine-4-carboxamide core in structurally complex compounds like this target molecule?

The piperidine-4-carboxamide core is typically synthesized via multi-step sequences involving amide coupling reactions. For example, amidation of piperidine-4-carboxylic acid derivatives with appropriate amines (e.g., 2-methoxy-5-methylaniline) using coupling agents like EDCl/HOBt or DCC is a standard approach . Substituents such as the pyrimidine-indole moiety are introduced through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, as seen in analogous pyrimidine derivatives . Multi-step protocols often require iterative purification via column chromatography and crystallization to isolate intermediates.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural features?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons for indole/pyrimidine) and amide bond formation (C=O ~165-170 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting labile groups like the indole ring .
  • X-ray crystallography : Resolves conformational details, such as dihedral angles between the piperidine, pyrimidine, and indole planes, which influence binding interactions .

Q. What safety protocols should be followed when handling this compound during synthesis?

While specific safety data for this compound is limited, general precautions for similar piperidine derivatives include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Conducting reactions in a fume hood to prevent inhalation of volatile intermediates .
  • Proper waste disposal, as halogenated or aromatic byproducts may pose environmental hazards .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding and conformational analysis inform the design of stable derivatives?

Intramolecular hydrogen bonds (e.g., N–H⋯N or N–H⋯O) can stabilize specific conformations. For instance, in analogous pyrimidine-piperidine hybrids, hydrogen bonding between the amide N–H and pyrimidine nitrogen reduces rotational freedom, enhancing metabolic stability . X-ray studies reveal dihedral angles (e.g., 12–86° between pyrimidine and aryl groups) that correlate with bioactivity, guiding substituent placement .

Q. What computational approaches are used to predict drug-like properties and target interactions for this compound?

  • Molecular docking : Screens binding affinity to targets like σ receptors or kinases, leveraging the compound’s piperidine-carboxamide scaffold as a pharmacophore .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and CYP450 interactions. For example, methoxy and methyl groups may improve solubility but reduce membrane permeability .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .

Q. How do structural modifications to the indole or pyrimidine moieties impact biological activity?

Structure-activity relationship (SAR) studies on related compounds show:

  • Indole substitution : Electron-withdrawing groups (e.g., F, Cl) at the indole 5-position enhance binding to serotonin receptors, while bulky groups reduce off-target effects .
  • Pyrimidine modifications : Replacing pyrimidine with triazine decreases potency against σ1 receptors by ~10-fold, highlighting the importance of nitrogen positioning .

Q. What experimental design (DoE) strategies optimize synthetic yield and purity in multi-step routes?

Flow chemistry and DoE methodologies are effective for optimizing parameters like temperature, catalyst loading, and reaction time. For example, a central composite design can identify optimal conditions for coupling reactions, reducing byproducts and improving yield (>80%) . Real-time monitoring via FTIR or HPLC ensures intermediate quality .

Data Contradictions and Resolution

  • Synthetic routes : emphasizes amide coupling for piperidine-carboxamide formation, while uses reductive amination. Researchers should evaluate substrate compatibility—amide coupling is preferable for sterically hindered amines.
  • Conformational stability : X-ray data in suggests planar pyrimidine-indole systems, whereas computational models () predict slight twists. Cross-validation via NMR NOE experiments is recommended to resolve discrepancies.

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